

Iron(2+) succinate CAS number and molecular formula

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An In-depth Technical Guide to Iron(2+) Succinate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Iron(2+) succinate, also known as ferrous succinate, is a salt of iron in the +2 oxidation state with succinic acid. It is utilized as an oral iron supplement for the prevention and treatment of iron deficiency anemia.

Identifier	Value
CAS Number	10030-90-7
Molecular Formula	C4H4FeO4
Molecular Weight	171.92 g/mol
Synonyms	Ferrous succinate, Butanedioic acid, iron(2+) salt (1:1)

Mechanism of Action and Pharmacokinetics



The primary role of supplemental iron, as provided by **iron(2+) succinate**, is to correct iron deficiency, which is essential for the production of hemoglobin. A deficiency in iron leads to decreased hemoglobin synthesis, resulting in microcytic, hypochromic anemia.

Absorption Pathway

The absorption of iron from orally administered **iron(2+) succinate** occurs predominantly in the duodenum and upper jejunum. The process is as follows:

- Dissociation: In the acidic environment of the stomach, iron(2+) succinate dissociates into ferrous ions (Fe²⁺) and succinate. The acidic pH helps maintain iron in its more soluble and readily absorbed ferrous state.[1]
- Apical Transport: The released Fe²⁺ ions are transported from the intestinal lumen into the
 enterocytes (absorptive cells of the small intestine) primarily through the Divalent Metal
 Transporter 1 (DMT1).[1]
- Intracellular Fate: Once inside the enterocyte, the Fe²⁺ can either be stored as ferritin (an intracellular iron storage protein) or be transported across the basolateral membrane into the bloodstream.
- Basolateral Transport: The transport of Fe²⁺ out of the enterocyte is mediated by the protein ferroportin.[1]
- Oxidation and Plasma Transport: In the bloodstream, the Fe²⁺ is oxidized to ferric ions (Fe³⁺) by enzymes such as hephaestin or ceruloplasmin. The Fe³⁺ then binds to transferrin, the primary iron transport protein in the plasma, which delivers it to sites of utilization, such as the bone marrow for erythropoiesis (red blood cell production).[1]

The succinate component of the molecule may enhance the solubility and absorption of the iron.[1][2]





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Figure 1: Simplified signaling pathway of oral Iron(2+) succinate absorption.

Experimental Protocols Synthesis of Iron(2+) Succinate

This protocol is based on a direct precipitation method.

Materials:

- Sodium succinate hexahydrate (Na₂C₄H₄O₄·6H₂O)
- Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
- Antioxidant (e.g., sodium bisulfite)
- Deionized water
- Organic solvent (e.g., ethanol for washing)
- Reactor with heating and stirring capabilities
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum drying oven



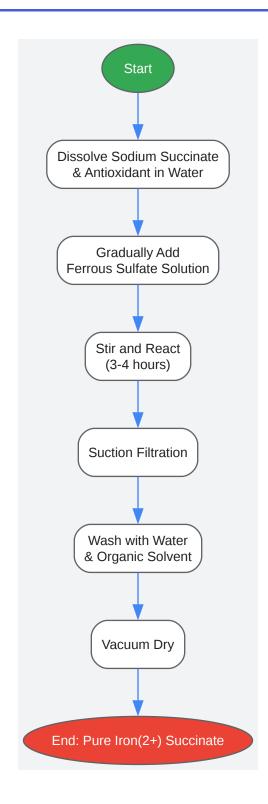




Procedure:

- In a reactor, dissolve sodium succinate hexahydrate and a suitable antioxidant (e.g., sodium bisulfite at a ratio of 0.01-0.05 to the ferrous sulfate raw material) in deionized water with heating and stirring.
- Gradually add a solution of ferrous sulfate to the succinate solution. The gradual addition helps prevent localized high concentrations of Fe²⁺, which can promote oxidation.
- Maintain the reaction mixture at a constant temperature and continue stirring for 3-4 hours to ensure complete reaction.
- After the reaction is complete, cool the mixture and collect the precipitated iron(2+) succinate by suction filtration.
- Wash the filter cake with deionized water and then with an organic solvent to remove unreacted starting materials and byproducts.
- Dry the final product under vacuum to obtain pure **iron(2+) succinate**.





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Figure 2: Experimental workflow for the synthesis of Iron(2+) succinate.



Quantitative Analysis: Spectrophotometric Determination of Iron(II)

This method utilizes the reaction between Iron(II) and 1,10-phenanthroline to form a stable, colored complex, which can be quantified using a spectrophotometer.

Materials and Reagents:

- Standard Iron Solution (e.g., 10 ppm): Prepared by dissolving a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water, followed by the addition of concentrated sulfuric acid.[3]
- 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.[4]
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used as a reducing agent to ensure all iron is in the Fe²⁺ state.[4]
- Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water. This is used as a buffer.[4]

Procedure:

- Preparation of Calibration Curve:
 - Pipette a series of volumes (e.g., 1, 5, 10, 25, 50 mL) of the standard iron solution into separate 100 mL volumetric flasks.[4]
 - Prepare a blank by adding 50 mL of distilled water to another 100 mL volumetric flask.[4]
 - To each flask, add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10phenanthroline solution, and 8 mL of sodium acetate solution.[4]
 - Dilute each solution to the 100 mL mark with deionized water and allow to stand for 10 minutes for full color development.[4]



- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 508 nm for the iron(II)-phenanthroline complex.[3]
- Plot a calibration curve of absorbance versus the concentration of iron.
- Analysis of Iron(2+) Succinate Sample:
 - Accurately weigh a sample of Iron(2+) succinate and dissolve it in a known volume of deionized water with a small amount of sulfuric acid to ensure dissolution and prevent oxidation.
 - Dilute the sample solution to bring the iron concentration into the range of the calibration curve.
 - Take a known volume of the diluted sample solution and treat it with hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate as described for the standards.
 - Measure the absorbance of the sample solution at 508 nm.
 - Determine the concentration of iron in the sample solution using the calibration curve and calculate the purity or iron content of the original Iron(2+) succinate sample.

Quantitative Data Summary

The following tables summarize comparative data from clinical studies involving oral iron preparations.

Table 1: Efficacy of Oral Ferrous Succinate vs. Intravenous Iron Sucrose in Iron Deficiency Anemia (4 weeks of treatment)



Parameter	Ferrous Succinate (Oral)	Iron Sucrose (Intravenous)	P-value
Hemoglobin (g/L)	108.41 ± 8.39	122.31 ± 6.04	< 0.001
Serum Iron (μmol/L)	9.72 ± 4.24	15.62 ± 5.41	< 0.001
Serum Ferritin (μg/L)	27.1 ± 10.82	39.82 ± 10.44	< 0.001
Overall Response Rate	78.61%	90.91%	< 0.001

Table 2: Adverse Reactions of Iron-Protein-Succinylate vs. Ferrous Sulphate (60 days of treatment)

Adverse Reaction	Iron-Protein-Succinylate (n=549)	Ferrous Sulphate (n=546)
Patients with Adverse Reactions	63 (11.5%)	127 (23.3%)
Heartburn	25	33
Constipation	19	23
Abdominal Pain	25	32
Epigastric Pain	0	31
Nausea	0	14
Skin Rash	0	8
Total Events	69	141

Note: While Table 2 refers to Iron-Protein-Succinylate, the comparison with Ferrous Sulphate, a common oral iron supplement, provides relevant context for the tolerability of oral iron formulations.

Conclusion



Iron(2+) succinate is a well-established ferrous salt for the management of iron deficiency. Its mechanism of absorption follows the general pathway for non-heme iron, with the succinate moiety potentially aiding in its bioavailability. Standardized protocols for its synthesis and quantitative analysis are available, ensuring quality control for pharmaceutical applications. Clinical data, while varied across different formulations, provides a basis for understanding its efficacy and tolerability profile in comparison to other iron supplements. This guide provides a foundational technical overview for professionals engaged in research and development involving this important compound.

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